methyl (S)-3-(pyridin-3-yl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC18737405
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N2O2 |
|---|---|
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | methyl (3S)-3-pyridin-3-ylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H14N2O2/c1-15-11(14)13-6-4-10(8-13)9-3-2-5-12-7-9/h2-3,5,7,10H,4,6,8H2,1H3/t10-/m1/s1 |
| Standard InChI Key | OLAWNLNKGFISBO-SNVBAGLBSA-N |
| Isomeric SMILES | COC(=O)N1CC[C@H](C1)C2=CN=CC=C2 |
| Canonical SMILES | COC(=O)N1CCC(C1)C2=CN=CC=C2 |
Introduction
Structural Features:
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Pyrrolidine Ring: A saturated five-membered nitrogen-containing heterocycle.
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Pyridine Substituent: Positioned at the 3rd carbon of the pyrrolidine ring.
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Carboxylate Group: A methyl ester functional group attached to the nitrogen atom of the pyrrolidine ring.
| Property | Value |
|---|---|
| Molecular Weight | 206.24 g/mol |
| Stereochemistry | (S)-configuration |
| Functional Groups | Pyrrolidine, Pyridine, Ester |
| Solubility | Likely soluble in polar solvents like methanol or DMSO |
Synthesis
The synthesis of methyl (S)-3-(pyridin-3-yl)pyrrolidine-1-carboxylate typically involves:
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Starting Materials: Pyridine derivatives and chiral pyrrolidines.
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Reactions:
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Esterification: Formation of the methyl ester group.
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Chiral resolution or enantioselective synthesis to ensure the (S)-stereochemistry.
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Coupling reactions to introduce the pyridinyl group.
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Example Synthetic Pathway:
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Protection of the amine group in pyrrolidine.
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Functionalization at the 3rd carbon via organometallic reagents or halogenation.
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Coupling with a pyridinyl derivative under catalytic conditions.
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Deprotection and esterification to yield the final product.
Applications and Relevance
Methyl (S)-3-(pyridin-3-yl)pyrrolidine-1-carboxylate has potential applications in drug discovery and medicinal chemistry due to its structural features, which are commonly found in bioactive molecules.
Key Applications:
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Pharmacophore Development:
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The compound's pyridine and pyrrolidine moieties are frequently observed in ligands for biological targets like enzymes or receptors.
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It may serve as a scaffold for designing inhibitors targeting specific proteins.
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Chiral Building Block:
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Its (S)-configuration makes it valuable for synthesizing enantiomerically pure pharmaceuticals.
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Potential Biological Activity:
Structural Analysis and Conformation
The conformation of methyl (S)-3-(pyridin-3-yl)pyrrolidine-1-carboxylate is influenced by:
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The rigidity introduced by the pyridine ring.
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The steric effects of the methyl ester group.
Computational Studies:
Molecular modeling can help predict its binding affinity to biological targets by evaluating hydrogen bonding, π-stacking interactions, and hydrophobic effects.
Research Findings on Related Compounds
Several studies have explored derivatives of pyrrolidines and pyridines:
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Pyrrole-based compounds have shown potent anti-tuberculosis activity due to their ability to inhibit mycobacterial membrane proteins .
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Pyrrolidine carboxylic acid derivatives were synthesized for antioxidant applications, demonstrating significant radical scavenging activity .
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Chiral pyrrolidines have been used as intermediates in asymmetric synthesis .
Comparative Data Table:
| Compound | Activity | Key Functional Groups |
|---|---|---|
| Methyl (S)-3-(pyridin-3-yl)pyrrolidine-1-carboxylate | Potential pharmacophore | Pyrrolidine, Pyridine, Ester |
| Pyrrole-2-carboxamide derivatives | Anti-tuberculosis | Pyrrole, Amide |
| 1-(5-Chloro-2-hydroxyphenyl)-pyrrolidinone | Antioxidant | Pyrrolidinone, Hydroxyl |
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